molecular formula C7H7FN2O2 B2487503 Methyl 2-amino-3-fluoroisonicotinate CAS No. 1806562-94-6

Methyl 2-amino-3-fluoroisonicotinate

Cat. No. B2487503
CAS RN: 1806562-94-6
M. Wt: 170.143
InChI Key: UZVAWISSSBXWTP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated amino acids, including structures similar to methyl 2-amino-3-fluoroisonicotinate, has been explored through various methods. One such approach involves the Pd(II)-catalyzed fluorination of unactivated methylene C(sp(3))-H bonds by an inner-sphere mechanism, allowing for site- and diastereoselective fluorination of β-methylene C(sp(3))-H bonds of α-amino acid derivatives (Qi Zhang et al., 2015). Additionally, a practical synthesis route for key pharmaceutical intermediates incorporating a fluoronicotinic acid moiety, which shares similarities with the target compound, has been developed using palladium-catalyzed cyanation/reduction sequences (Xin Wang et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds containing fluorinated pyridine rings, akin to methyl 2-amino-3-fluoroisonicotinate, has been extensively studied. For example, analysis of hydrogen-bonded complexes in the solid state provides insight into the base-pairing configurations between purines and pyrimidines, offering a deeper understanding of the structural nuances influenced by fluorine substitution (F. Mazza et al., 1969).

Chemical Reactions and Properties

Fluorine's introduction into organic molecules, such as amino acids, significantly impacts their chemical reactivity. For instance, fluoroalkyl amino reagents have been developed for the introduction of fluoro(trifluoromethoxy)methyl groups onto arenes and heterocycles, highlighting the versatility of fluorine-containing compounds in synthetic chemistry (Étienne Schmitt et al., 2017).

Physical Properties Analysis

The incorporation of fluorine atoms into organic compounds often leads to significant changes in physical properties, such as solubility, boiling point, and stability. Although specific studies on methyl 2-amino-3-fluoroisonicotinate's physical properties are not directly available, general trends can be inferred from similar fluorinated compounds. For example, the synthesis and characterization of methyl 2-amino-5-fluorobenzoate revealed that fluorine substitution could enhance the compound's physical stability and solubility parameters (Yin Jian-zhong, 2010).

Scientific Research Applications

Radiopharmaceutical Development

  • Radiolabeled Amino Acids for Tumor Imaging: Novel radiopharmaceuticals, including amino acids targeting neoplasms through altered metabolic states, have shown promise. Fluorinated analogues like 2-amino-3-fluoro-2-methylpropanoic acid have been radiolabeled with fluorine-18 and evaluated for tumor imaging via positron emission tomography, demonstrating high tumor-to-normal brain ratios, indicating potential as imaging agents for intracranial neoplasms (McConathy et al., 2002).

Chemical Synthesis and Molecular Modifications

  • Development of Fluoroalkyl Amino Reagents

    Fluoroalkyl amino reagents have been developed for introducing the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles. These are important building blocks in medicinal and agricultural chemistry (Schmitt et al., 2017).

  • Chiral Synthesis of Fluoro-Containing Amino Acids

    High enantiomeric excess synthesis of fluoro-containing amino acids, such as N-benzyloxycarbonyl-2-amino-4,4-difluorobutyric acid methyl ester, has been accomplished. These compounds have shown potential as potent HCV NS3 protease inhibitors (Hu & Han, 2008).

Biological Evaluation and Imaging

  • Conformational Landscape of Fluorinated Amino Acids

    The conformational landscape of 4-fluoro-threonine, a naturally occurring fluorinated amino acid, has been characterized, highlighting the fluorination effects on biomolecules. This study combines experimental and theoretical approaches for detailed analysis (Barone et al., 2023).

  • Use in Tumor Radiotherapy Monitoring

    Tracers such as fluorine-18-fluorodeoxyglucose have been evaluated for monitoring tumor radiotherapy. Their uptake changes significantly post-irradiation, suggesting feasibility for PET studies in tracking tumor response to treatment (Kubota et al., 1991).

properties

IUPAC Name

methyl 2-amino-3-fluoropyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c1-12-7(11)4-2-3-10-6(9)5(4)8/h2-3H,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVAWISSSBXWTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-3-fluoroisonicotinate

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